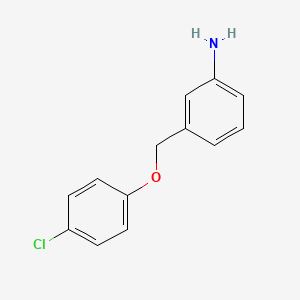
3-((4-Chlorophenoxy)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((4-Chlorophenoxy)methyl)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is also known by other names such as “3-Chloro-4-(4-chlorophenoxy)aniline” and "Benzenamine, 3-chloro-4-(p-chlorophenoxy)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound named “rafoxanide” was synthesized from 4-chlorophenol in three steps, with an overall yield of 74% . The key stages of the synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with an aminoether .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an aniline group and a chlorophenoxy group . The presence of these functional groups may influence the compound’s reactivity and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 364.7±37.0 °C at 760 mmHg, and a flash point of 174.4±26.5 °C . It also has a molar refractivity of 66.7±0.3 cm3, and a polar surface area of 35 Å2 .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- 3-((4-Chlorophenoxy)methyl)aniline's molecular geometry and vibrational frequencies have been extensively studied using density functional methods and Hartree-Fock calculations. This research provides insights into its molecular structure and potential applications in materials science and chemistry. (Kurt, Yurdakul, & Yurdakul, 2004)
Environmental Applications
- The degradation of aniline and its derivatives, like this compound, by bacterial strains such as Delftia sp. AN3, highlights its potential applications in bioremediation and environmental protection. This strain can use aniline as a sole carbon, nitrogen, and energy source, indicating a viable method for the detoxification of contaminated sites. (Liu et al., 2002)
Chemical Synthesis
- The compound has been used in the synthesis of various chemicals, including Schiff bases and polyurethane cationomers. These applications demonstrate its versatility in organic synthesis and material science. (Bairagi, Bhosale, & Deodhar, 2009); (Buruianǎ et al., 2005)
Biomedical Research
- The design and synthesis of multidentate ligands with rhenium cores using derivatives of this compound have shown potential in biomedical applications, possibly including drug development and diagnostic imaging. (Wang et al., 2017)
Analytical Chemistry
- The compound's derivatives have been used to study the aminolysis of certain carbonates, contributing to a deeper understanding of reaction mechanisms in organic chemistry. (Castro et al., 2003)
Safety and Hazards
Safety data sheets suggest that exposure to “3-((4-Chlorophenoxy)methyl)aniline” should be avoided as it may be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
The compound “3-chloro-4-(4-chlorophenoxy) aniline” has shown antimalarial activity against both sensitive and resistant human and mice malaria parasites . This suggests that “3-((4-Chlorophenoxy)methyl)aniline” and similar compounds could be promising candidates for the development of novel drugs for the management of multi-drug resistant malaria parasites . Further preclinical and clinical studies are recommended to evaluate its value .
Wirkmechanismus
Target of Action
The primary target of 3-((4-Chlorophenoxy)methyl)aniline, also known as ATSA, is the malaria parasite . This compound has been shown to have antimalarial activity against both sensitive and resistant strains of human and mice malaria parasites .
Mode of Action
ATSA is a hybrid molecule synthesized via covalent linkage of artesunate (ATS) and 3-chloro-4-(4-chlorophenoxy)aniline (ANI) under the concept of covalent biotherapy .
Pharmacokinetics
In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of ATSA was assayed using PreADMET online prediction tool . ATSA has high intestinal absorption (HIA) > 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . The effective dosage-50 (ED50) of ATSA was found to be 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .
Result of Action
The result of ATSA’s action is the suppression of malaria parasites. Inhibitory concentrations-50 (IC50) of ATSA is 11.47 ± 1.3 (3D7) and 1.45 ± 0.26 (W2) against 4.66 ± 0.93 (3D7) and 0.60 ± 0.15 (W2) ng/ml of ATS with a selective index of 2180.91 (3D7) and a therapeutic index (TI) of > 71 . The in vivo activity of ATSA was above 40% .
Action Environment
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRTSYDMHTSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
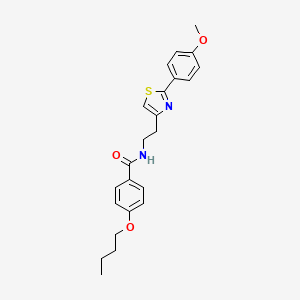
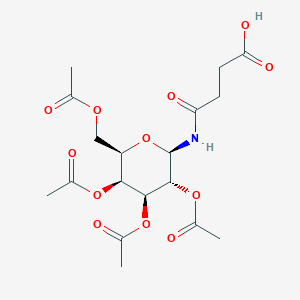
![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)
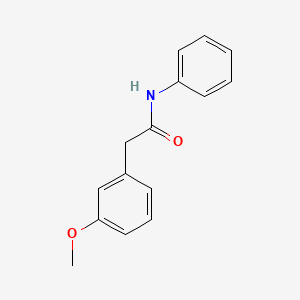
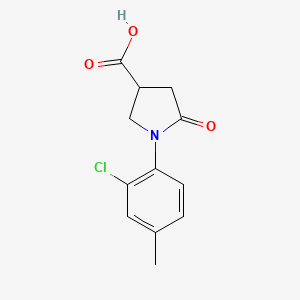
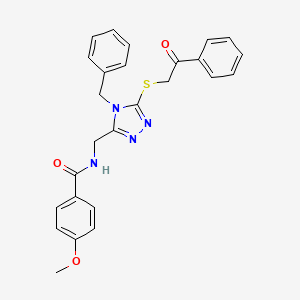

![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2433955.png)
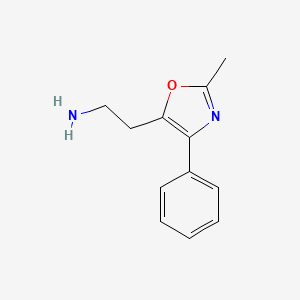
![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide](/img/structure/B2433958.png)
![6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433959.png)
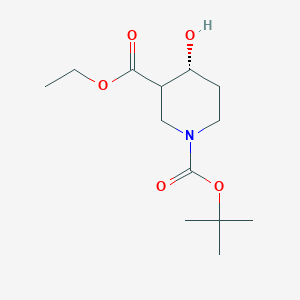

![5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433964.png)
